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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-
Cyclohexyl-N-methylcyclohexanamine (CAS No. 7560-83-0), a tertiary amine with
applications in various chemical syntheses. For researchers and professionals in drug
development and materials science, unambiguous structural confirmation is paramount. This
document offers an in-depth interpretation of Nuclear Magnetic Resonance (*H and 13C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in fundamental
principles and field-proven insights. The causality behind experimental choices and data
interpretation is explained to provide a self-validating framework for analysis.

Introduction: The Imperative for Spectroscopic
Verification

N-Cyclohexyl-N-methylcyclohexanamine, with the molecular formula Ci3HzsN and a
molecular weight of 195.34 g/mol , is a symmetrically substituted tertiary amine.[1] Its utility in
synthetic pathways necessitates rigorous quality control and structural verification.
Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of
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the structural puzzle. This guide synthesizes data from these techniques to build a complete
and validated profile of the molecule.

Molecular Structure:

Caption: 2D Structure of N-Cyclohexyl-N-methylcyclohexanamine.

Infrared (IR) Spectroscopy: The Telltale Absence of
N-H Bonds

Expertise & Experience: The first and most rapid spectroscopic check for a tertiary amine is
often IR spectroscopy. Its diagnostic power in this context lies not in the peaks that are present,
but in the one that is conspicuously absent. Primary and secondary amines exhibit
characteristic N-H stretching absorptions between 3300 and 3500 cm~1.[2][3] The absence of
any signals in this region is a strong confirmation of the tertiary amine structure of N-
Cyclohexyl-N-methylcyclohexanamine.[4][5][6]

The spectrum is instead dominated by aliphatic C-H stretching and bending vibrations from the
two cyclohexyl rings and the methyl group. The C-N stretching vibration is also present but is
often weak and located in the crowded "fingerprint region" (1000-1250 cm~1 for aliphatic
amines), making it less diagnostically reliable on its own.[5]

Data Summary: IR Spectroscopy

Wavenumber (cm—?) Intensity Assignment

No N-H Stretch (Confirms

~3300-3500 Absent . _

Tertiary Amine)[2][4]

C-H Asymmetric & Symmetric
~2925 & ~2850 Strong i

Stretching (Cyclohexyl CHz)
~1450 Medium CHz Scissoring (Bending)

) C-N Stretching (Aliphatic

~1000-1250 Weak-Medium

Amine)[5]

Workflow: Acquiring an ATR-FTIR Spectrum
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Caption: Standard workflow for ATR-FTIR analysis.

Experimental Protocol: ATR-FTIR Spectroscopy

e Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's
Attenuated Total Reflectance (ATR) crystal is clean. Wipe gently with a soft cloth dampened
with a volatile solvent like isopropanol and allow it to dry completely.

o Background Scan: Perform a background scan to capture the spectrum of the ambient
environment (COz, water vapor). This will be automatically subtracted from the sample
spectrum.

o Sample Application: Place a single drop of N-Cyclohexyl-N-methylcyclohexanamine
directly onto the center of the ATR crystal.

o Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the
sample and the crystal. Initiate the sample scan (e.g., 32 scans at a resolution of 4 cm~1).

o Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent to prevent cross-
contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework

Trustworthiness: NMR spectroscopy provides the most definitive information about the
molecular structure in solution. By analyzing the chemical shifts, integrations, and coupling
patterns of both *H and 3C nuclei, we can construct a detailed map of the molecule, validating
the connectivity of every atom.

'H NMR Spectroscopy

The *H NMR spectrum is characterized by a few key regions. The most distinctive signal is the
singlet corresponding to the N-methyl protons. Its chemical shift, typically between 2.2 and 2.6
9, is a hallmark of N-methyl groups in aliphatic amines and is deshielded by the adjacent
electronegative nitrogen atom.[2][3] The remainder of the spectrum consists of broad,
overlapping multiplets from the 22 protons of the two cyclohexyl rings. The two methine protons
(N-CH) are the most deshielded of the ring protons.
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Data Summary: Predicted *H NMR

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.3 Singlet 3H N-CHs
~25-28 Multiplet 2H N-CH (Cyclohexyl)
~1.0-1.9 Multiplet 20H Cyclohexyl CH2

3C NMR Spectroscopy

The 13C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms.

Due to the molecule's symmetry, we expect to see 5 distinct signals: one for the methyl carbon

and four for the carbons of the two equivalent cyclohexyl rings (one N-CH and three -CHz-).

The carbon atoms directly bonded to the nitrogen (N-CH and N-CHs) are deshielded and

appear furthest downfield.

Data Summary: 13C NMR[7][8]

Chemical Shift (6, ppm)

Assignment

~58.2 CH (C1 of Cyclohexyl)
~33.2 N-CHs

~30.1 CHz2 (C2/C6 of Cyclohexyl)
~26.5 CHz (C4 of Cyclohexyl)
~26.1 CHz (C3/C5 of Cyclohexyl)

Logical Relationship: Structure to NMR Signals

© 2025 BenchChem. All rights reserved.

4/6 Tech Support


https://m.chemicalbook.com/SpectrumEN_7560-83-0_13CNMR.htm
https://spectrabase.com/spectrum/KiUJl9qGo5w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Molecular Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem
[pubchem.ncbi.nlm.nih.gov]

. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
. chem.libretexts.org [chem.libretexts.org]

. spectroscopyonline.com [spectroscopyonline.com]

. Spectroscopy of Amines [sites.science.oregonstate.edu]

2
3
4
o 5. chem.libretexts.org [chem.libretexts.org]
6
7. N,N-Dicyclohexylmethylamine(7560-83-0) 13C NMR [m.chemicalbook.com]
8

. Spectrabase.com [spectrabase.com]

 To cite this document: BenchChem. [Spectroscopic data for N-Cyclohexyl-N-
methylcyclohexanamine (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b149193#spectroscopic-data-for-n-
cyclohexyl-n-methylcyclohexanamine-nmr-ir-mass-spec]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b149193?utm_src=pdf-body-img
https://www.benchchem.com/product/b149193?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-dicyclohexylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-dicyclohexylamine
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/21%3A_Amines_and_Their_Derivatives/21.03%3A_Spectroscopy_of__the_Amine__Group
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter21/Aminespec.htm
https://m.chemicalbook.com/SpectrumEN_7560-83-0_13CNMR.htm
https://spectrabase.com/spectrum/KiUJl9qGo5w
https://www.benchchem.com/product/b149193#spectroscopic-data-for-n-cyclohexyl-n-methylcyclohexanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b149193#spectroscopic-data-for-n-cyclohexyl-n-methylcyclohexanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b149193#spectroscopic-data-for-n-cyclohexyl-n-methylcyclohexanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b149193#spectroscopic-data-for-n-cyclohexyl-n-methylcyclohexanamine-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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